![molecular formula C16H34O5 B14388705 3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol CAS No. 88456-94-4](/img/structure/B14388705.png)
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol is a chemical compound known for its unique structure and properties. It is an organic compound that contains multiple hydroxyl groups, making it a polyol. This compound is used in various scientific and industrial applications due to its chemical reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol typically involves the reaction of decanol with epichlorohydrin, followed by a series of hydrolysis and etherification steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and subjected to specific conditions such as temperature, pressure, and catalysts. The process is designed to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols.
Aplicaciones Científicas De Investigación
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in esterification and etherification reactions, modifying the properties of other compounds in the process.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality.
Decanol: An alcohol with a similar alkyl chain but lacking the polyol structure.
Glycerol: A triol with three hydroxyl groups, commonly used in various applications.
Uniqueness
3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol is unique due to its combination of a long alkyl chain and multiple hydroxyl groups. This structure provides it with both hydrophobic and hydrophilic properties, making it versatile in various applications.
Propiedades
Número CAS |
88456-94-4 |
|---|---|
Fórmula molecular |
C16H34O5 |
Peso molecular |
306.44 g/mol |
Nombre IUPAC |
3-(3-decoxy-2-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-8-9-10-20-13-16(19)14-21-12-15(18)11-17/h15-19H,2-14H2,1H3 |
Clave InChI |
WVYXRLHPNLXFLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
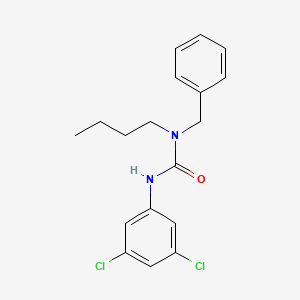
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
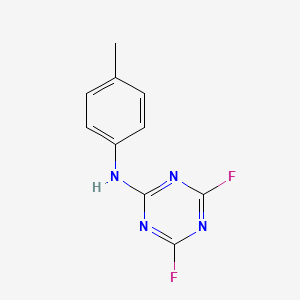


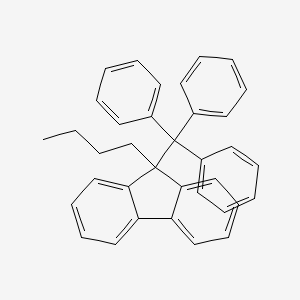
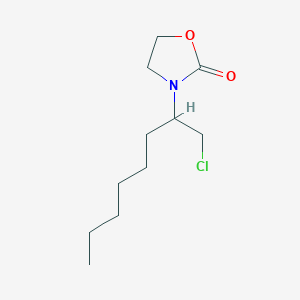
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)

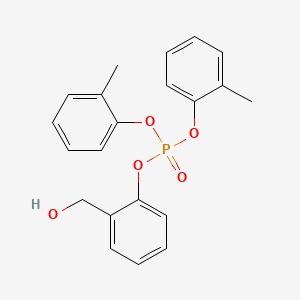
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)
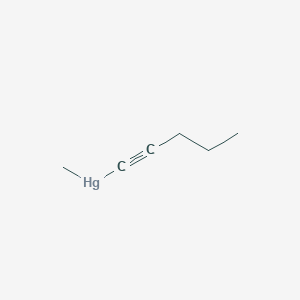
![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
